Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a multitude of functionalities. It possesses a benzene ring substituted by a thioether-linked 1,3,4-oxadiazole and a 2,5-dioxopyrrolidin moiety, combined with an ester group. These diverse functional groups make this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step reactions starting with the construction of the core 1,3,4-oxadiazole structure. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. The critical thioether linkage is introduced via nucleophilic substitution reactions, where an appropriate thiol is reacted with a halide or sulfonate ester of the oxadiazole derivative. The pyrrolidinone ring is often formed through a condensation reaction involving an amino acid derivative, followed by esterification to introduce the ethyl group. The final product is isolated and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to maximize yield and minimize by-products. Catalysts and high-throughput equipment are often employed. Continuous flow reactors can also be utilized to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The phenolic group can undergo oxidation to form quinones, while the thiol-thioether linkage can be reduced to disulfides.
Substitution Reactions: : The ester and amide groups can participate in nucleophilic substitution reactions, often under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bases like sodium hydroxide (NaOH) for nucleophilic substitution, or acids like hydrochloric acid (HCl) for ester hydrolysis.
Major Products
From Oxidation: : Phenolic oxidized derivatives or quinones.
From Reduction: : Corresponding alcohols or disulfides.
From Substitution: : Alcohols, amines, or thiols, depending on the specific reaction.
Scientific Research Applications
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate finds its use in various fields of scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in organic synthesis.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Explored in drug development for its bioactive functionalities.
Industry: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Binding to enzymes and receptors: : The oxadiazole and pyrrolidinone moieties can interact with active sites of enzymes or receptor proteins, influencing their activity.
Signal transduction pathways: : It can modulate pathways by interacting with key proteins, affecting cellular responses.
Comparison with Similar Compounds
Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate stands out due to its unique combination of functionalities:
Similar Compounds: : Analogous compounds include those with different substituents on the oxadiazole ring or variations in the ester group.
Uniqueness: : The presence of a 2-hydroxyphenyl group and the specific thioether linkage confer unique chemical reactivity and potential biological activity.
This compound's diverse functional groups and reactivity profile make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
ethyl 4-[3-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-2-29-20(28)12-7-9-13(10-8-12)24-17(26)11-16(19(24)27)31-21-23-22-18(30-21)14-5-3-4-6-15(14)25/h3-10,16,25H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIQLQNYNDXUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.